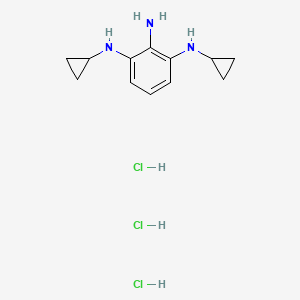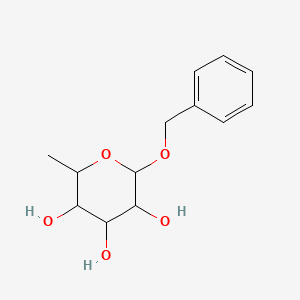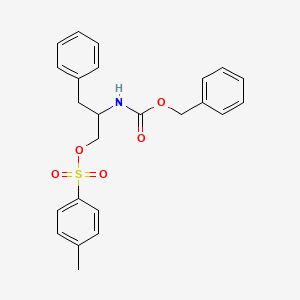
(R)-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid is a chiral amino acid derivative that features an indole group attached to the alpha carbon of the amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole-3-acetaldehyde.
Reductive Amination: The indole-3-acetaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase, to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid may involve:
Enzymatic Synthesis: Utilizing enzymes such as transaminases or amino acid dehydrogenases to catalyze the formation of the desired product with high enantioselectivity.
Fermentation: Employing genetically engineered microorganisms capable of producing the compound through fermentation processes.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its role in biochemical pathways and as a probe for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and transporters involved in amino acid metabolism and neurotransmission.
Pathways: It may influence pathways related to tryptophan metabolism, serotonin synthesis, and other indole-related biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone with an indole moiety.
Indole-3-propionic acid: A naturally occurring compound with neuroprotective properties.
Uniqueness
®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid is unique due to its chiral nature and specific structural features that differentiate it from other indole derivatives
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H14N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8,14H,5-6,13H2,(H,15,16)/t8-/m1/s1 |
Clave InChI |
DCANZKNKGZKOKH-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@H](CN)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B12100857.png)




![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)


![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)

![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)
![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)
